molecular formula C11H10N4S B14271209 2-{[(1H-Pyrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole CAS No. 137856-18-9

2-{[(1H-Pyrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole

Cat. No.: B14271209
CAS No.: 137856-18-9
M. Wt: 230.29 g/mol
InChI Key: QMRIXMJNOCHGJK-UHFFFAOYSA-N
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Description

2-{[(1H-Pyrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole is a heterocyclic compound that combines the structural features of both benzimidazole and pyrazole. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1H-Pyrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole typically involves the reaction of o-phenylenediamine with pyrazole-4-carbaldehyde in the presence of a sulfur source. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol . Catalysts like polyphosphoric acid or boric acid can be used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(1H-Pyrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Alkylated benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 2-{[(1H-Pyrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects . The pathways involved often include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .

Properties

CAS No.

137856-18-9

Molecular Formula

C11H10N4S

Molecular Weight

230.29 g/mol

IUPAC Name

2-(1H-pyrazol-5-ylmethylsulfanyl)-1H-benzimidazole

InChI

InChI=1S/C11H10N4S/c1-2-4-10-9(3-1)13-11(14-10)16-7-8-5-6-12-15-8/h1-6H,7H2,(H,12,15)(H,13,14)

InChI Key

QMRIXMJNOCHGJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=NN3

Origin of Product

United States

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